N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff derivative of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate (BDMMBH) was synthesized using a Schiff method . Another study reported the synthesis of a compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)- 4-methylaniline, has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various spectroscopic techniques. For instance, the UV–Visible spectra of a similar compound revealed a cutoff wavelength of 356 nm. The HOMO–LUMO energy gap established the charge transition contained by the compound .Scientific Research Applications
Anticancer Activity
Pyrazole derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, studies have synthesized pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, showing appreciable cytotoxicity in a panel of cell lines, suggesting their potential as anticancer agents (Bu et al., 2002). Furthermore, celecoxib derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the versatility of pyrazole sulfonamide derivatives in therapeutic applications (Küçükgüzel et al., 2013).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been designed, synthesized, and tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. Certain compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, highlighting the potential of pyrazole-based compounds in cancer therapy (Mert et al., 2014).
Imaging and Neuroinflammation
Derivatives of the query compound structure have been synthesized for use as potential PET agents for imaging IRAK4 enzyme in neuroinflammation, illustrating the application of such compounds in diagnostic imaging and the study of neurodegenerative diseases (Wang et al., 2018).
Electrophysiological Activity
N-Substituted imidazolylbenzamides, including sulfonamide derivatives, have been synthesized and evaluated for their cardiac electrophysiological activity. This research indicates the potential of sulfonamide derivatives in developing selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Future Directions
Mechanism of Action
Mode of Action
The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Some studies suggest that it may have growth inhibitory properties against certain cancer cell lines . More research is needed to fully understand the effects of this compound at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can undergo degradation under specific conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-3-23-12-16(20(22-23)30(26,27)24-8-6-14(2)7-9-24)19(25)21-11-15-4-5-17-18(10-15)29-13-28-17/h4-5,10,12,14H,3,6-9,11,13H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPGMVBTIPOQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCC(CC2)C)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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